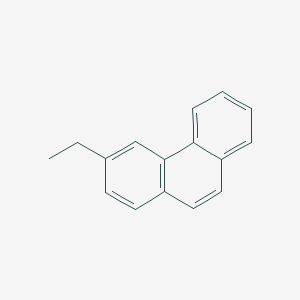

3-Ethylphenanthrene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-12-7-8-14-10-9-13-5-3-4-6-15(13)16(14)11-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMORSDDZFWLSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166291 | |

| Record name | Phenanthrene, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-68-7 | |

| Record name | 3-Ethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethylphenanthrene and Its Derivatives

Direct Synthetic Routes to 3-Ethylphenanthrene

Direct methods to construct the this compound core involve the formation of the tricyclic aromatic system with the ethyl group already in place or introduced during the core formation.

Photochemical Synthesis Approaches

Photochemical reactions, particularly the photocyclization of stilbene (B7821643) derivatives, represent a classic and effective method for the synthesis of the phenanthrene (B1679779) scaffold. nih.gov This approach, known as the Mallory photocyclization, involves the irradiation of a stilbene precursor to induce an intramolecular cyclization, followed by oxidation to form the aromatic phenanthrene ring system. For the synthesis of this compound, a stilbene carrying an ethyl group at the appropriate position on one of the phenyl rings would be the required starting material.

The general mechanism involves the photo-induced excitation of the stilbene derivative to an excited state, which then undergoes a reversible cyclization to a dihydrophenanthrene intermediate. In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is irreversibly converted to the stable phenanthrene product. nih.gov The position of the ethyl group on the final phenanthrene ring is determined by its initial position on the stilbene precursor.

Recent advancements in this area include the use of photocatalysis, which can offer milder reaction conditions. For instance, visible light-triggered photocatalytic processes using complexes like Ru(bpy)32+ can promote radical cyclizations to form the phenanthrene core. nih.gov Another photochemical approach involves a photo-Pschorr cyclization of a stilbene diazonium salt, which proceeds through an aryl radical intermediate to form the phenanthrene skeleton. nih.gov

Metal-Catalyzed Coupling Reactions for Phenanthrene Core Formation

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, and these have been extensively applied to the synthesis of phenanthrenes.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a powerful tool for constructing the biaryl linkage necessary for phenanthrene synthesis. fishersci.ca A common strategy involves the coupling of a 2-vinylboronic acid with a 2-bromostyrene (B128962) derivative. fishersci.ca For this compound, one of these precursors would need to contain an ethyl substituent at the correct position. The resulting biphenyl (B1667301) system can then undergo a subsequent ring-closing metathesis reaction using a catalyst like Grubbs' catalyst to form the final phenanthrene ring. fishersci.ca Alternatively, a one-pot cascade reaction involving a Suzuki-Miyaura coupling followed by an aldol (B89426) condensation can be employed to construct phenanthrene derivatives efficiently. fishersci.cafishersci.ca

Heck Coupling: The palladium-catalyzed Heck reaction, which couples an unsaturated halide with an alkene, provides another route to the phenanthrene core. guidetopharmacology.orgfishersci.ca A new approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction to eliminate formaldehyde, which can be used to synthesize alkyl phenanthrenes. guidetopharmacology.org This method allows for the introduction of alkyl groups onto the newly formed benzene (B151609) ring of the phenanthrene structure. guidetopharmacology.org

Negishi Coupling: The Negishi coupling, utilizing an organozinc reagent and an organohalide with a palladium or nickel catalyst, is also a valuable method for forming the C-C bonds required for the phenanthrene skeleton. nih.gov This reaction is particularly useful for coupling complex intermediates in total synthesis. nih.govuni.lu A synthetic strategy towards complex phenanthrene-containing natural products has employed a Pd-catalyzed Negishi coupling to assemble the necessary biaryl or terphenyl intermediates, which are then cyclized to form the phenanthrene moiety. cenmed.comfishersci.pt

Traditional Cyclization and Alkylation Strategies

Classic methods involving cyclization and alkylation reactions remain fundamental in the synthesis of phenanthrenes.

Pschorr Cyclization: The Pschorr cyclization is a name reaction that describes the intramolecular substitution of aromatic compounds via aryldiazonium salts, typically catalyzed by copper. fishersci.no The reaction starts with the diazotization of an α-phenyl-o-aminocinnamic acid derivative. wikipedia.org The resulting diazonium salt then undergoes a copper-catalyzed cyclization, releasing nitrogen gas and forming the phenanthrene ring system after rearomatization. fishersci.no To synthesize this compound, the starting aminocinnamic acid would need to be appropriately substituted with an ethyl group. Improved procedures using soluble catalysts like ferrocene (B1249389) have been developed to increase yields and shorten reaction times. fishersci.no

Haworth Synthesis: The Haworth synthesis is a multi-step process that is a cornerstone for the synthesis of polycyclic aromatic hydrocarbons, including phenanthrene. nih.govnih.gov The typical sequence for phenanthrene starts with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride. nih.govuni.lu The resulting keto-acid is then reduced, for example, via a Clemmensen reduction, to a γ-arylbutyric acid. An intramolecular Friedel-Crafts acylation (ring closure) is then carried out to form a tetralone. uni.lu Subsequent reduction and dehydrogenation (aromatization) steps yield the phenanthrene core. nih.govfishersci.ca To obtain this compound, one could start with an appropriately substituted naphthalene or introduce the ethyl group at a later stage via reactions like Friedel-Crafts alkylation.

Friedel-Crafts Alkylation/Acylation: Direct alkylation or acylation of the pre-formed phenanthrene ring is another approach. The Friedel-Crafts reaction involves treating an aromatic ring with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. uni.lu While direct alkylation of phenanthrene can lead to a mixture of products due to the similar reactivity of several positions and polyalkylation, Friedel-Crafts acylation is generally more selective. uni.luthegoodscentscompany.com The resulting ketone can then be reduced to the corresponding alkyl group. For instance, acylation of phenanthrene followed by reduction would be a potential route to an ethylphenanthrene. The position of substitution is influenced by the reaction conditions and the specific reagents used. thegoodscentscompany.com

Synthesis of Functionalized this compound Analogues and Precursors

The synthesis of functionalized derivatives of this compound is crucial for developing new materials and potential therapeutic agents.

Preparation of 3-Ethyl-9-acetylphenanthrene

The synthesis of 3-ethyl-9-acetylphenanthrene can be achieved through the Friedel-Crafts acylation of this compound. In a related documented procedure, 3-methylphenanthrene (B47518) was shown to react with acetyl chloride in the 9-position. sigmaaldrich.com By analogy, treating this compound with acetyl chloride and a Lewis acid catalyst like aluminum chloride would be expected to yield 3-ethyl-9-acetylphenanthrene.

The general procedure for Friedel-Crafts acylation on phenanthrene involves the reaction with an acyl chloride in the presence of aluminum chloride. thegoodscentscompany.com The regioselectivity of the acylation can be influenced by the solvent and reaction conditions.

Another approach could involve a multi-step synthesis starting from a precursor that already contains the acetyl group or a group that can be converted to it. For example, a Suzuki coupling could be envisioned between an ethyl-substituted boronic acid and an acetyl-substituted bromo-styrene derivative, followed by ring closure.

Synthesis of 9-Ethylphenanthrene-3-carboxylic Acid and its Esters

A synthetic route to 9-ethylphenanthrene-3-carboxylic acid and its esters has been developed, starting from 9-iodophenanthrene (B92893). uni.lu The synthesis of the key intermediate, methyl 9-ethylphenanthrene-3-carboxylate, is achieved through a series of reactions.

The synthesis begins with the Friedel-Crafts acylation of 9-iodophenanthrene to produce 3-acetyl-9-iodophenanthrene. uni.lu However, this direct acylation proved problematic, leading to the development of an alternative route via lithiation. A more successful route involves the synthesis of methyl 9-iodophenanthrene-3-carboxylate, which can then be subjected to a Negishi coupling with an organozinc reagent to introduce the ethyl group at the 9-position.

The final steps involve the hydrolysis of the methyl ester to yield 9-ethylphenanthrene-3-carboxylic acid. uni.lu

Synthetic Data for 9-Ethylphenanthrene-3-carboxylic Acid (19a): uni.lu

| Property | Value |

|---|---|

| Starting Material | Methyl 9-ethylphenanthrene-3-carboxylate (18a) |

| Reagents | NaOH, Dioxane |

| Yield | 95% |

| Appearance | White solid |

1H NMR Data for 9-Ethylphenanthrene-3-carboxylic Acid (19a) (400 MHz, DMSO-d6): uni.lu

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

|---|---|---|---|---|

| 1.39 | t | 7.6 Hz | 3H | -CH2CH3 |

Derivatization from Substituted Phenanthrene Intermediates

The synthesis of this compound can be effectively achieved through the chemical modification of pre-existing phenanthrene structures. A direct method involves the reduction of 3-acetylphenanthrene (B1329424). cdnsciencepub.com In this process, 3-acetylphenanthrene is treated with hydrazine (B178648) and diethylene glycol to yield this compound. cdnsciencepub.com The resulting hydrocarbon is often purified via its picrate (B76445) derivative, which crystallizes as orange needles. cdnsciencepub.com

This strategy of modifying functional groups on the phenanthrene core extends to the synthesis of various derivatives. For instance, this compound-9,10-dione, a yellow solid, has been prepared through flash column chromatography. rsc.org Another example is the synthesis of methyl 9-ethylphenanthrene-3-carboxylate, a white solid, which demonstrates the introduction of an ethyl group onto a different position of the phenanthrene ring system that already contains a substituent. nih.gov The synthesis of 3-Ethyl-9-acetylphenanthrene has also been documented, further illustrating the approach of building upon a substituted phenanthrene skeleton. marquette.edu

Mechanistic Investigations in this compound Synthesis

Understanding the reaction mechanisms is crucial for the controlled synthesis of this compound and its derivatives. The investigations span from classical electrophilic substitution to complex, modern catalytic cycles.

A fundamental reaction type for introducing an ethyl group onto an aromatic ring is electrophilic aromatic substitution (EAS). The EAS mechanism proceeds in two main steps: the initial attack of the aromatic ring on an electrophile, which is the slow, rate-determining step, followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.com This process involves a carbocation intermediate, often referred to as an arenium ion or Wheland intermediate. masterorganicchemistry.com

More advanced synthetic routes to phenanthrene derivatives involve intricate, multi-step mechanisms. One such proposed pathway is a palladium-catalyzed domino reaction. beilstein-journals.org This sequence begins with the oxidative addition of an aryl iodide to a Pd(0) complex, forming an aryl-Pd(II) intermediate (A). This is followed by the insertion of norbornadiene to create intermediate B. Subsequent ortho-C–H activation leads to a five-membered palladacycle (C). beilstein-journals.org The reaction cascade continues through several more steps, culminating in a retro-Diels–Alder reaction that releases the phenanthrene product. beilstein-journals.org

For the synthesis of phenanthrenequinone (B147406) derivatives, a plausible mechanism involving carbene catalysis has been proposed. rsc.org This process is thought to initiate with the formation of a Breslow intermediate, which is generated from the reaction of a free carbene with an aldehyde. This intermediate then undergoes an addition reaction with an ester substrate to drive the annulation process. rsc.org Another mechanistic approach for forming the phenanthrene skeleton involves a base-promoted cyclization of 2-alkynyl-substituted biphenyls. acs.org The proposed mechanism suggests a base-catalyzed rearrangement of the alkyne to an allene (B1206475), which then undergoes a 6π electrocyclization and isomerization to yield the phenanthrene structure. acs.org

Catalysts and reagents are central to directing the reaction pathways and achieving high efficiency in the synthesis of phenanthrenes. Catalysts function by providing an alternative reaction route with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. rsc.org

In modern phenanthrene synthesis, transition metal catalysts are prevalent. Palladium catalysts are used to facilitate domino reactions that construct the phenanthrene core. beilstein-journals.org In these systems, the palladium complex cycles through different oxidation states (Pd(0) and Pd(II)) to activate the substrates. beilstein-journals.org Ligands, such as various phosphines (e.g., PPh₃, TFP, X-PHOS), are crucial as they modify the electronic and steric properties of the metal center, influencing the catalyst's activity and stability. beilstein-journals.org Norbornadiene also plays a key role in this specific domino reaction, acting as a transient linker that facilitates the desired bond formations before being eliminated. beilstein-journals.org

Copper catalysts, such as copper(II) bromide (CuBr₂), are employed in other synthetic routes. acs.org CuBr₂ has been shown to effectively catalyze the coupling of N-tosylhydrazones with terminal alkynes, which initiates a sequence leading to phenanthrene derivatives without the need for an additional ligand. acs.org

Bases are also critical reagents in many of these syntheses. Strong bases like lithium tert-butoxide (LiOᵗBu) and cesium carbonate (Cs₂CO₃) are often used. rsc.orgacs.org They can act as promoters in catalytic cycles or directly participate in reactions, such as the base-catalyzed rearrangement of alkynes to allenes. rsc.orgacs.org

Beyond catalytic systems, classical reagents remain important. For the derivatization of substituted phenanthrenes, specific reagents are used for functional group transformations. For example, hydrazine is a key reagent used for the reduction of a carbonyl group in 3-acetylphenanthrene to form the ethyl group of this compound. cdnsciencepub.com

Proposed Reaction Mechanisms and Intermediates

Optimization of Synthetic Reaction Parameters

To maximize the yield and efficiency of synthetic routes to phenanthrene derivatives, systematic optimization of various reaction parameters is essential. This process often involves adjusting the catalyst system, solvent, temperature, and reactant ratios. chemintelligence.comrsc.org

In a palladium-catalyzed domino reaction for synthesizing phenanthrene derivatives, several parameters were optimized. beilstein-journals.org The choice of catalyst, ligand, base, and solvent was systematically varied to find the conditions that provided the highest product yield. As shown in the table below, the combination of Pd(OAc)₂, the X-PHOS ligand, and Cs₂CO₃ as the base in dioxane at 100 °C gave the optimal yield of 91%. beilstein-journals.org

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | Dioxane | 100 | 56 |

| 2 | Pd(OAc)₂ (5) | TFP (10) | K₂CO₃ (2.0) | Dioxane | 100 | 63 |

| 3 | Pd(OAc)₂ (5) | X-PHOS (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 91 |

| 4 | Pd(OAc)₂ (5) | X-PHOS (10) | K₃PO₄ (2.0) | Dioxane | 100 | 75 |

| 5 | Pd(OAc)₂ (5) | X-PHOS (10) | Cs₂CO₃ (2.0) | Toluene (B28343) | 100 | 82 |

Similarly, for a copper-catalyzed synthesis of phenanthrenes, optimization involved screening different copper sources, bases, and reaction temperatures. acs.org It was found that CuBr₂ was a highly effective catalyst. acs.org The reaction conditions were further refined by adjusting the ratio of reactants and implementing a two-temperature procedure: an initial phase at 90 °C to form an allene intermediate, followed by an increase to 120 °C to promote the final cyclization and isomerization steps. acs.org This careful optimization improved the yield significantly. acs.org

| Entry | Catalyst (mol %) | Base (equiv) | Reactant Ratio (Hydrazone:Alkyne) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI (10) | K₂CO₃ (3.5) | 1:1.2 | 100 | Trace |

| 2 | CuBr (10) | LiOᵗBu (3.5) | 1:1.2 | 100 | 42 |

| 3 | CuBr₂ (10) | LiOᵗBu (3.5) | 1:1.2 | 100 | 45 |

| 4 | CuBr₂ (10) | LiOᵗBu (3.5) | 1.2:1 | 90 then 120 | 52 |

| 5 | CuBr₂ (10) | LiOᵗBu (3.5) | 2:1 | 90 then 120 | 68 |

Reactivity and Transformation Mechanisms of 3 Ethylphenanthrene

Photochemical Transformation Pathways

Photochemical processes, driven by the absorption of light, are a primary degradation pathway for 3-ethylphenanthrene in the environment. These reactions can lead to the formation of a variety of transformation products and are influenced by several environmental factors.

Photo-oxidation Processes and Product Formation

The photo-oxidation of phenanthrene (B1679779) and its alkylated derivatives involves complex reaction pathways. Upon absorption of ultraviolet (UV) light, this compound can be excited to a higher energy state, making it more susceptible to reaction with oxygen and other reactive species. While specific studies detailing all photo-oxidation products of this compound are limited, the reactivity of the phenanthrene core provides significant insights.

The photodegradation of the parent compound, phenanthrene, is known to produce 9,10-phenanthrenequinone as a major product. mdpi.comnih.gov This transformation occurs through the oxidation of the 9 and 10 positions of the phenanthrene molecule, which are the most reactive sites. It is highly probable that this compound follows a similar pathway, leading to the formation of ethyl-substituted phenanthrenequinones. The presence of the ethyl group may also influence the formation of other hydroxylated and oxygenated photoproducts. nih.gov Studies on other alkylated PAHs have shown that the position of the alkyl substituent can affect the reactivity and the distribution of degradation products. mdpi.com

The photo-oxidation process can be initiated by direct absorption of light by the PAH molecule or through indirect photosensitization, where other molecules in the environment absorb light and transfer the energy to the PAH. nih.gov These processes can generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which then react with the PAH. nih.govnih.gov The reaction of these ROS with this compound would lead to a suite of oxidized products.

A general overview of the photo-oxidation process for PAHs is presented in the table below.

| Process | Description | Potential Products from this compound |

| Direct Photolysis | The PAH molecule directly absorbs UV radiation, leading to bond cleavage and reaction with oxygen. | Ethyl-phenanthrenequinones, hydroxylated derivatives |

| Indirect Photolysis | Other environmental components (e.g., dissolved organic matter) absorb light and produce reactive oxygen species (ROS) that react with the PAH. | A complex mixture of oxidized and hydroxylated products |

Influence of Environmental Conditions on Photolysis Rates

The rate at which this compound undergoes photolysis is significantly influenced by various environmental conditions.

Temperature: Generally, an increase in temperature can enhance the rate of photochemical reactions. mdpi.com Higher temperatures increase the kinetic energy of molecules, leading to more frequent collisions and a higher probability of reaction upon light absorption. However, the effect of temperature can be complex and may also influence other competing processes like volatilization. researchgate.net

pH: The pH of the surrounding medium, particularly in aqueous environments, can affect the photolysis of organic compounds. nih.gov For ionizable compounds, pH changes can alter their chemical form and light-absorbing properties. While this compound is not readily ionizable, pH can influence the presence and reactivity of other substances in the water that can act as photosensitizers or quenchers, thereby indirectly affecting the photolysis rate. nist.gov

Presence of Other Substances: The presence of other organic and inorganic substances in the environment can have a profound impact on the photodegradation of this compound. Dissolved organic matter (DOM) can act as a photosensitizer, accelerating degradation. researchgate.net Conversely, DOM can also absorb UV radiation, shielding the PAH from direct photolysis. Particulate matter, such as soot, can also affect photolysis rates by providing a surface for the PAH to adsorb onto, which can either enhance or inhibit degradation depending on the specific interactions. researchgate.net

The following table summarizes the general influence of key environmental factors on PAH photolysis.

| Environmental Factor | Influence on Photolysis Rate |

| Light Intensity | Higher intensity generally leads to a faster rate. |

| Temperature | Higher temperature generally increases the rate. mdpi.com |

| pH | Can indirectly affect rates by influencing other chemical species. nih.gov |

| Dissolved Organic Matter | Can act as a sensitizer (B1316253) (increase rate) or a light screen (decrease rate). researchgate.net |

| Particulate Matter | Adsorption can either enhance or inhibit photolysis. researchgate.net |

Thermal Degradation and Pyrolysis Behavior

At elevated temperatures, such as those encountered during industrial processes or in geological formations, this compound can undergo thermal degradation and pyrolysis. These processes involve the breaking of chemical bonds due to heat, leading to the formation of smaller, and sometimes more stable, aromatic compounds.

Dealkylation Processes under High Temperature

One of the primary thermal degradation pathways for alkylated PAHs is dealkylation, the removal of the alkyl side chain. nih.govresearchgate.net In the case of this compound, this would involve the cleavage of the bond connecting the ethyl group to the phenanthrene ring. Pyrolysis experiments on other long-chain alkylphenanthrenes, such as 2-dodecylphenanthrene (B3051877), have shown that dealkylation is a significant process, leading to the formation of the parent PAH, phenanthrene, as well as smaller alkylated derivatives like methylphenanthrene and ethylphenanthrene. umich.edu It is therefore expected that the pyrolysis of this compound would yield phenanthrene as a major dealkylation product. The ethyl group itself would likely form volatile hydrocarbons.

Formation of Related Aromatic Hydrocarbons

Beyond simple dealkylation, the pyrolysis of this compound can also lead to the formation of a variety of other aromatic hydrocarbons through complex rearrangement and condensation reactions. acs.orgchemistry-matters.com Studies on the pyrolysis of various organic materials have shown that phenanthrene and its derivatives are common products. whiterose.ac.uk The thermal degradation of this compound could contribute to the pool of other PAHs in high-temperature environments. For instance, the pyrolysis of 2-dodecylphenanthrene not only produced dealkylation products but also minor amounts of chrysene, indicating that ring condensation reactions can occur. umich.edu Therefore, the thermal treatment of this compound could potentially generate a complex mixture of PAHs.

Chemical Oxidation and Reduction Reactions (as observed for related derivatives)

The chemical reactivity of this compound, particularly its susceptibility to oxidation and reduction, can be inferred from the well-documented reactions of its parent compound, phenanthrene. The ethyl group is generally considered to be an electron-donating group, which can influence the reactivity of the aromatic ring.

Oxidation: Phenanthrene can be oxidized by various chemical agents. A classic example is the oxidation with chromic acid to yield phenanthrene-9,10-quinone. smolecule.com It is expected that this compound would undergo a similar reaction, yielding an ethyl-substituted phenanthrenequinone (B147406). The presence of the ethyl group might slightly alter the rate and regioselectivity of the oxidation. In general, oxidation reactions involve the loss of electrons or an increase in the number of oxygen bonds to a molecule. libretexts.orgucr.educompoundchem.com

Reduction: Phenanthrene can be reduced, for example, through catalytic hydrogenation to form 9,10-dihydrophenanthrene (B48381). smolecule.com This reaction involves the addition of hydrogen across the most reactive double bond in the phenanthrene core. This compound would likely undergo a similar reduction to produce 3-ethyl-9,10-dihydrophenanthrene. Reduction reactions are characterized by the gain of electrons or the addition of hydrogen. libretexts.orgcompoundchem.comsavemyexams.com

The ethyl substituent is not expected to fundamentally change these characteristic reactions of the phenanthrene core but may have a subtle electronic effect on the reaction rates and yields.

Interaction with Reactive Chemical Species (e.g., Arynes)

Arynes, and particularly benzyne (B1209423), are highly reactive and transient intermediates used in organic synthesis to construct complex aromatic systems. nih.gov While specific experimental studies detailing the reaction between this compound and arynes are not extensively documented, the inherent reactivity of the phenanthrene core provides a strong basis for predicting the likely reaction pathways.

The structure of phenanthrene features a "bay region," and the carbon-carbon bond at the 9- and 10-positions exhibits significant double-bond character, making it reactive in addition reactions, much like an alkene. libretexts.orgslideshare.net This region can participate as a 4π-electron component (a diene) in pericyclic reactions, most notably the Diels-Alder reaction. nih.gov

When this compound is exposed to an aryne, a [4+2] cycloaddition is the anticipated primary reaction pathway. In this scenario, the 9,10-bond of the this compound skeleton acts as the diene, and the aryne acts as the dienophile. This cycloaddition would result in the formation of a rigid, polycyclic, bridged aromatic hydrocarbon. The initial adduct would be a derivative of 9,10-dihydro-9,10-ethenophenanthrene.

The general transformation can be visualized as follows:

Reactants : this compound and an aryne (e.g., benzyne).

Interaction : The aryne approaches the electron-rich 9,10-positions of the phenanthrene core.

Transition State : A concerted transition state forms where new carbon-carbon single bonds are beginning to form between the aryne carbons and carbons 9 and 10 of the phenanthrene moiety.

Product : A new six-membered ring is formed, bridging the phenanthrene structure and creating a more complex and sterically hindered polycyclic aromatic hydrocarbon.

Studies on related polycyclic aromatic hydrocarbons (PAHs) support this predicted reactivity. For instance, benzyne has been shown to undergo cycloaddition reactions with the bay region of perylene (B46583) to create core-extended PAHs. mdpi.com Furthermore, synthetic protocols have been developed that utilize the reaction of arynes with styrenes to produce 9,10-dihydrophenanthrene derivatives through a cascade process involving a Diels-Alder reaction. nih.gov These examples underscore the viability of using arynes to functionalize and build upon the phenanthrene framework.

| Aryne Reactant | Predicted Primary Product Structure | Reaction Type |

|---|---|---|

| Benzyne | 2-Ethyl-9,10-dihydro-9,10-ethenophenanthrene | [4+2] Cycloaddition |

| 4-Methylbenzyne | 2-Ethyl-6'-methyl-9,10-dihydro-9,10-ethenophenanthrene (and regioisomer) | [4+2] Cycloaddition |

| 2,3-Naphthyne | 2-Ethyl-9,10-dihydro-9,10-benzo[b]ethenophenanthrene | [4+2] Cycloaddition |

Computational Elucidation of Reaction Mechanisms

Understanding the intricate details of reaction mechanisms, such as the cycloaddition of an aryne to this compound, is greatly facilitated by computational chemistry. These theoretical methods allow for the investigation of reaction pathways, transition states, and intermediates that may be too fleeting or difficult to observe experimentally. icm.edu.pl

Density Functional Theory (DFT) is a cornerstone of modern computational organic chemistry and is exceptionally well-suited for studying the reactivity of PAHs like phenanthrene. nih.govfigshare.comacs.org By applying DFT methods, researchers can model the potential energy surface of a reaction, providing deep mechanistic insights.

Key aspects that can be elucidated for this compound reactions include:

Mechanism Distinction : Computational models can differentiate between possible reaction mechanisms, such as a concerted Diels-Alder cycloaddition versus a stepwise pathway involving a biradical intermediate. For the reaction of benzyne with carbon nanostructures, for example, DFT calculations have shown that the reaction proceeds stepwise through the formation of a biradical intermediate before the final ring closure. acs.org

Activation Energy Barriers : By calculating the geometries and energies of the reactants, transition states (TS), and products, the activation energy (ΔG‡) for each step can be determined. This allows for the prediction of reaction rates and the identification of the rate-determining step. For instance, computational studies on cycloaddition cascades involving arynes have quantified the energy differences between competing transition states to explain observed product selectivity. nih.gov

Reaction Pathway Mapping : Techniques like Intrinsic Reaction Coordinate (IRC) calculations can map the entire trajectory of a reaction from reactants to products, confirming that a calculated transition state correctly connects the intended species. acs.org

Solvent and Substituent Effects : The influence of the solvent can be incorporated using models such as the Polarizable Continuum Model (PCM) or the SMD solvation model. icm.edu.placs.org Furthermore, the effect of the ethyl group at the 3-position on the reactivity of the phenanthrene core can be precisely quantified, predicting its electronic influence on the reaction rate and regioselectivity.

Computational studies on the parent phenanthrene molecule for reactions like ozonolysis and oxidation have successfully employed a range of DFT functionals and basis sets to achieve high accuracy, demonstrating the power of these methods. icm.edu.plnih.gov

| Method/Technique | Purpose | Example from Literature (on Phenanthrene or related systems) |

|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Calculation of electronic structure, geometry optimization, and energies of stationary points (reactants, products, TS). icm.edu.pl | Used to study the ozonolysis and OH-radical initiated oxidation of phenanthrene. icm.edu.plnih.gov |

| Basis Sets (e.g., 6-31G*, 6-311+G(d,p)) | Define the set of functions used to build molecular orbitals; larger sets provide higher accuracy. figshare.com | Various basis sets, including those with diffuse and polarization functions, used for phenanthrene formation mechanisms. figshare.comacs.org |

| IRC (Intrinsic Reaction Coordinate) | Confirms the connection between a transition state and its corresponding minima (reactants/products). acs.org | Used to verify transition states in Ni-catalyzed C-H oxidative cycloadditions. acs.org |

| PCM/SMD (Solvation Models) | Simulates the effect of a solvent on the reaction energetics. icm.edu.pl | Applied in the study of phenanthrene ozonolysis in solution. icm.edu.pl |

| Transition State Theory (TST) / RRKM | Calculation of reaction rate constants from computed activation energies. nih.gov | Employed to evaluate rate constants for the reaction of phenanthrene with OH radicals. nih.gov |

Environmental Occurrence, Fate, and Transport of 3 Ethylphenanthrene

Natural and Anthropogenic Sources

3-Ethylphenanthrene, a member of the polycyclic aromatic hydrocarbon (PAH) family, enters the environment from both natural and human-related activities. wur.nlresearchgate.net Natural sources include volcanic eruptions and forest fires. wur.nlpsu.edu However, anthropogenic sources are considered the primary contributors of PAHs to the environment. researchgate.netpsu.eduepa.gov These include emissions from the incomplete combustion of organic materials like coal, oil, wood, and gasoline, as well as industrial processes and vehicle emissions. psu.edubioline.org.br

Petrogenic versus Pyrogenic Origins

The origin of this compound and other PAHs can be broadly categorized as either petrogenic or pyrogenic. bioline.org.brresearchgate.net

Petrogenic PAHs are derived from petroleum and its products. bioline.org.brresearchgate.net These compounds, including this compound, are formed through geochemical processes acting on organic matter over geological time. bioline.org.brnih.gov Crude oil and materials derived from it are characterized by a high proportion of alkylated PAHs, such as ethylphenanthrenes, compared to their parent, unsubstituted compounds. wur.nl

Pyrogenic PAHs are the result of incomplete combustion of organic matter. bioline.org.brresearchgate.net Sources include forest fires, coal combustion, and vehicle emissions. bioline.org.brcolumbia.edu Pyrogenic mixtures are typically dominated by unsubstituted PAHs, with lower concentrations of their alkylated counterparts. wur.nlresearchgate.net

The relative abundance of different PAHs and their alkylated homologs can be used as a diagnostic tool to differentiate between these sources in environmental samples. bioline.org.brresearchgate.netesaa.org For instance, a higher ratio of alkylated phenanthrenes to phenanthrene (B1679779) often suggests a petrogenic origin. researchgate.net

Presence in Crude Oils and Hydrocarbon Mixtures

This compound is a recognized component of crude oil and various hydrocarbon mixtures. nih.govwiley-vch.de As a type of petrogenic polycyclic aromatic hydrocarbon (PPAH), it is particularly abundant in crude oil. nih.govacs.org Alkylated phenanthrenes, including C1- and C2-phenanthrene regioisomers like 1-methylphenanthrene (B47540) and 9-ethylphenanthrene (B47781), were major components of the crude oil released during the Deepwater Horizon oil spill. nih.gov The presence and distribution of this compound and other alkylated PAHs in crude oil are so characteristic that they are used as biomarkers by geochemists to help identify the source and maturity of the oil. nih.govwiley-vch.de

Occurrence in Environmental Compartments (e.g., Sediments, Water, Air)

Once released into the environment, this compound, like other PAHs, can be found in various environmental compartments, including air, water, and soil/sediments. nih.govplos.orgnih.gov

Air: PAHs can be transported over long distances in the atmosphere as aerosols. nih.gov Lighter PAHs are more volatile than their heavier counterparts. nih.gov Atmospheric deposition, through both wet and dry processes, is a significant pathway for PAHs to enter terrestrial and aquatic ecosystems. psu.edu

Water: The solubility of PAHs in water is generally low and decreases with increasing molecular weight. nih.gov PAHs can enter surface waters through atmospheric deposition, runoff from contaminated land, and industrial or municipal effluents. psu.edu In aquatic systems, they can partition between the water column, sediment, and biota. nih.gov

Sediments: Due to their hydrophobic nature, PAHs have a strong tendency to adsorb to particulate matter and settle into the sediment. fao.org Sediments, therefore, often act as a sink for these compounds, leading to concentrations that can be significantly higher than in the overlying water column. nih.gov The chemically active fraction of sediment for binding organic chemicals is typically the fine-grained particles (silt and clay) and the associated organic carbon. fao.org Over time, contaminated sediments can also become a secondary source of PAHs to the water column. nih.gov Studies of peat cores have identified this compound, suggesting its long-term preservation in sedimentary archives. nih.govplos.org

Biodegradation Processes and Kinetics

The fate of this compound in the environment is significantly influenced by microbial degradation.

Factors Influencing Biodegradation Efficiency

The efficiency of this compound biodegradation in the environment is controlled by a variety of factors:

Bioavailability: The low water solubility of PAHs like this compound can limit their availability to microorganisms, as degradation typically occurs at the hydrocarbon-water interface. acs.org Factors that increase the surface area of the contaminant, such as the use of dispersants, can potentially enhance biodegradation rates. acs.org The use of bioavailability-enhancing materials, such as silicone oil or silica, has been shown to improve the degradation of some PAHs in laboratory tests. concawe.eu

Nutrients: Microbial growth and metabolism require essential nutrients like nitrogen and phosphorus. acs.org In marine environments, the low concentrations of these nutrients can be a limiting factor for oil biodegradation. acs.org The addition of fertilizers was used to enhance biodegradation rates following the Exxon Valdez oil spill. acs.org

Oxygen: Aerobic biodegradation, which uses oxygen as the final electron acceptor, is generally faster and more efficient than anaerobic degradation. mdpi.com Oxygen is a crucial substrate for the initial enzymatic attack on the PAH structure by many bacteria. mdpi.comacs.org In anoxic sediments, the lack of oxygen can significantly slow down the degradation process. acs.org

Temperature and pH: Microbial enzymes involved in degradation have optimal temperature and pH ranges for activity. researchgate.netusn.no Biodegradation rates generally decrease as the temperature drops. researchgate.net

The following table summarizes key research findings related to the biodegradation of ethylphenanthrenes and related compounds.

| Compound | Test System/Organism | Key Findings | Reference |

| 9-Ethylphenanthrene | Enhanced OECD 301 F Test | Showed minimal degradation, suggesting potential persistence under the tested conditions. | concawe.eu |

| 9-Ethylphenanthrene | Human Hepatoma (HepG2) Cells | Metabolized via side-chain hydroxylation, diol-epoxide, and o-quinone pathways. | nih.govacs.org |

| Alkylated PAHs | General Observation | Alkylated isomers are generally more resistant to biodegradation than the parent PAH, phenanthrene. | researchgate.net |

| Methylated PAHs | S. paucimobilis | Degraded nearly twice as fast as their unsubstituted parent compounds. | researchgate.net |

| Dimethylphenanthrene | General Observation | Reported to biodegrade faster than methylphenanthrene. | researchgate.net |

Comparative Biodegradability with Other Alkylated Phenanthrenes

The biodegradation of phenanthrene and its alkylated derivatives is a critical process influencing their persistence in the environment. Studies have shown that the rate of biodegradation is significantly affected by the degree and position of alkylation.

Generally, the biodegradation rate of phenanthrenes decreases with an increasing number of alkyl substitutions. For instance, a study demonstrated that phenanthrene biodegrades faster than its methylated counterparts, such as 3-methylphenanthrene (B47518) (3MPhe) and 3,6-dimethylphenanthrene (B75243) (36DMPhe). mdpi.com The presence of a methyl group on the phenanthrene ring, as in 3-methylphenanthrene, can hinder the initial enzymatic attack by microorganisms. mdpi.com Specifically, the 3,4-carbon site is a primary location for dioxygenation, and a methyl group at the 3-position can obstruct this metabolic pathway. mdpi.com This steric hindrance is even more pronounced in dimethylated phenanthrenes like 3,6-dimethylphenanthrene, leading to a significant reduction in the biodegradation rate compared to the parent compound. mdpi.com

While many studies focus on methylphenanthrenes, the principles of steric hindrance can be extended to ethylphenanthrenes. The presence and position of the ethyl group on the phenanthrene structure influences its susceptibility to microbial degradation. For example, this compound, along with 3-methylphenanthrene, has been shown to have a lower BMD50 (Benchmark Dose 50) for certain toxicological endpoints compared to other alkylated phenanthrenes, suggesting differences in biological activity which may correlate with their degradation pathways. nih.gov However, some research indicates that certain alkylated PAHs can be degraded more rapidly than their parent compounds under specific conditions by certain microbial strains. researchgate.net

Environmental Transport and Partitioning Behavior

The movement and distribution of this compound in the environment are governed by its physicochemical properties, which dictate its partitioning between gaseous, particulate, aqueous, and solid phases.

Gas-Particle Partitioning in the Atmosphere

Like other PAHs, this compound in the atmosphere exists in both the gas phase and adsorbed to particulate matter. mcmaster.caresearchgate.net The partitioning between these two phases is a crucial factor in its atmospheric transport, deposition, and potential for long-range transport. This partitioning is influenced by the compound's sub-cooled liquid vapor pressure, the ambient temperature, and the concentration and characteristics of atmospheric particles. mcmaster.ca Lower molecular weight PAHs tend to be more prevalent in the gas phase, while higher molecular weight PAHs are more associated with the particle phase. As an alkylated three-ring PAH, this compound's partitioning behavior will be intermediate. Seasonal variations are significant; for example, in summer, lower molecular weight PAHs can exhibit increased partitioning to the particle phase. mcmaster.ca

Mobility and Distribution in Aquatic and Soil Systems

In aquatic and soil environments, the mobility and distribution of this compound are largely controlled by its hydrophobicity. PAHs, being nonpolar, have low water solubility and a high tendency to adsorb to organic matter in soil and sediment. nih.gov This sorption behavior reduces their mobility in aqueous systems and leads to their accumulation in sediments and soils. The partitioning process is a primary mechanism, although polar interactions can also play a role. nih.gov The presence of microplastics in aquatic environments can also act as a vector for the transport of PAHs like phenanthrene and its derivatives. nih.gov The low water solubility of most petroleum hydrocarbons means that biodegradation primarily occurs at the hydrocarbon-water interface. acs.org

Role as a Geochemical Biomarker

Alkylated phenanthrenes, including this compound, serve as important geochemical biomarkers in petroleum geochemistry, providing valuable information about the origin, thermal maturity, and migration of crude oils and source rocks. frontiersin.org

Application in Petroleum Geochemistry and Maturity Assessment

Aromatic hydrocarbons are more resistant to biodegradation than saturated hydrocarbons, making them robust indicators in geochemical studies. frontiersin.org The distribution and relative abundance of different isomers of alkylated phenanthrenes are used to calculate various maturity parameters. frontiersin.orgnih.gov For instance, the Methylphenanthrene Index (MPI-1), which is based on the relative abundance of different methylphenanthrene isomers, is a widely used parameter to assess the thermal maturity of source rocks and oils. frontiersin.orggeoscienceworld.org While ethylphenanthrenes are generally found in lower concentrations than methylphenanthrenes in crude oils, their distribution can also provide insights into thermal maturity. frontiersin.org

Correlation with Thermal Evolution of Organic Matter

The composition of alkylated phenanthrenes changes systematically with increasing thermal stress. nih.govacs.org During maturation, thermodynamically less stable isomers are converted to more stable ones. nih.gov For methylphenanthrenes, the 2- and 3-methyl isomers are more stable than the 1- and 9-methyl isomers. frontiersin.org The relative concentrations of these isomers, therefore, reflect the degree of thermal evolution the organic matter has undergone. acs.org The ratios of specific alkylphenanthrene isomers can be correlated with vitrinite reflectance (%Ro), a standard measure of thermal maturity. frontiersin.orgnih.gov The effective application range for alkylphenanthrene-based maturity parameters is generally within a specific vitrinite reflectance window. nih.gov

Biological Interactions and Toxicological Mechanisms of 3 Ethylphenanthrene

Molecular Mechanisms of Biological Activity

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating the toxic effects of many polycyclic aromatic hydrocarbons (PAHs). noaa.govresearchgate.netnih.gov Normally inactive in the cell's cytoplasm, the AhR is part of a complex with several chaperone proteins. wikipedia.org Upon binding by a ligand, such as a PAH, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus. wikipedia.orgnih.govdovepress.com In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). frontiersin.orgmdpi.com This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), initiating the transcription of a battery of genes, including those involved in the metabolism of foreign compounds. frontiersin.orgmdpi.com

While parent phenanthrene (B1679779) is generally considered a weak AhR agonist, alkylation can significantly alter its biological activity. noaa.govresearchgate.netnih.gov Studies have shown that certain alkylated phenanthrenes can act as more potent AhR activators. noaa.govresearchgate.netnih.govsnu.ac.kr For instance, research on various alkyl-phenanthrenes has demonstrated that the position and nature of the alkyl group influence the compound's ability to activate the AhR pathway. noaa.govresearchgate.netnih.govsnu.ac.kr While specific data on 3-ethylphenanthrene's direct binding affinity to AhR is not extensively detailed in the provided results, the broader context of alkylated phenanthrenes suggests that the addition of an ethyl group at the 3-position likely modifies its interaction with the AhR compared to the parent compound. noaa.govresearchgate.netnih.gov The increased size and altered electronic properties from the ethyl group could affect how the molecule fits into the AhR ligand-binding pocket, thereby influencing the subsequent signaling cascade. snu.ac.kr

A primary consequence of AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily. noaa.govunit.no These enzymes are crucial for the Phase I metabolism of PAHs, initiating their biotransformation into more water-soluble and excretable forms. uv.es The induction of CYP1A1 is a well-established biomarker for AhR activation by PAHs. mdpi.comnih.gov

Research on alkylated phenanthrenes has shown a clear link between their structure and the extent of CYP1A induction. noaa.govresearchgate.netnih.gov For example, a study involving zebrafish and Atlantic haddock embryos exposed to various alkyl-phenanthrenes measured the induction of cyp1a mRNA. noaa.gov While this compound itself did not show significant cyp1a-inducing activity in zebrafish in one study, this highlights the specificity of structure-activity relationships, as other alkylated phenanthrenes did show potent induction. noaa.gov The lack of induction by this compound in this specific context suggests that its interaction with the AhR may not be strong enough to trigger a robust downstream transcriptional response for cyp1a in that particular biological system, or that its metabolic profile differs. noaa.gov It is important to note that the expression of biotransformation enzymes can be influenced by various factors, including the specific compound, the biological system, and the exposure conditions. uv.es

Interactions with Aryl Hydrocarbon Receptors (Ahr)

Comparative Biological Potency and Structure-Activity Relationships (SAR)

The addition of alkyl groups to the phenanthrene backbone can dramatically alter its biological potency and toxicological profile. noaa.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov For PAHs, alkylation can influence properties like lipophilicity, steric hindrance, and electronic distribution, all of which can affect their interaction with biological targets like the AhR. snu.ac.kr

Studies comparing different alkylated phenanthrenes have revealed that the position of the alkyl group is a critical determinant of toxicity. noaa.govresearchgate.netnih.govsnu.ac.kr For instance, some alkylated phenanthrenes are more potent inducers of AhR-mediated responses than the parent compound, phenanthrene. snu.ac.kr Research has suggested that increasing alkylation might shift the toxic mechanism of phenanthrene family members from ion current blockade to AhR activation. noaa.govresearchgate.netnih.gov While this compound was found to have no significant effect on cyp1a induction in zebrafish in one study, it did cause developmental abnormalities in haddock, indicating that it possesses biological activity through potentially different mechanisms. noaa.gov This underscores that the toxicological outcomes of alkylated PAHs can be species-specific and endpoint-specific. noaa.gov

The table below, derived from a study on zebrafish and haddock embryos, illustrates the varied cardiotoxic effects of different alkyl-phenanthrenes, highlighting the nuanced impact of alkylation.

Table 1: Cardiotoxicity of Selected Alkyl-Phenanthrenes in Fish Embryos

| Compound | Zebrafish Activity | Haddock Activity |

|---|---|---|

| 2,3-Dimethylphenanthrene | No | Yes |

| This compound | No | Yes |

| 3-Propylphenanthrene | Yes | No |

Data sourced from a study on the developmental toxicity of alkyl-phenanthrenes. noaa.gov

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. aftonchemical.com These models are valuable in environmental research for screening large numbers of chemicals for potential toxicity, reducing the need for extensive and costly animal testing. aftonchemical.comeuropa.eu QSAR models for PAHs often incorporate descriptors related to their size, shape, and electronic properties to predict their ability to activate the AhR and cause toxic effects. snu.ac.krnih.govmdpi.com

For alkylated PAHs like this compound, QSAR models can be used to predict their toxic potential based on the characteristics of the ethyl group and its position on the phenanthrene ring. snu.ac.kr For instance, a negative correlation has been observed between the estimated binding distance of a PAH to the AhR ligand-binding domain and its potency in activating AhR-mediated responses. snu.ac.kr Such models can help prioritize which of the many alkylated PAHs found in the environment warrant further empirical investigation. europa.eu The development and validation of robust QSAR models are guided by principles set forth by organizations like the Organisation for Economic Co-operation and Development (OECD) to ensure their regulatory acceptance. aftonchemical.comnih.gov

Impact of Alkylation on Ahr Activation and Toxicological Outcomes

Metabolic Transformation in Biological Systems

The metabolism of PAHs is a critical process that can lead to either detoxification or, in some cases, metabolic activation to more toxic intermediates. d-nb.infowikipedia.org This biotransformation is generally divided into Phase I and Phase II reactions. uv.es Phase I, often initiated by CYP enzymes, introduces or exposes functional groups on the PAH molecule. uv.es Phase II enzymes then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. belspo.be

The table below summarizes the primary metabolic pathways for phenanthrene and its alkylated derivatives based on research findings.

Table 2: Primary Metabolic Pathways for Phenanthrene and Alkylated Phenanthrenes

| Compound | Primary Metabolic Pathway |

|---|---|

| Phenanthrene | Aromatic ring oxidation (e.g., formation of dihydrodiols) |

| Alkylated Phenanthrenes | Alkyl side chain oxidation |

Data derived from in vitro metabolism studies. d-nb.info

Formation of Hydroxylated and Dihydrodiol Metabolites

The metabolic transformation of alkyl-substituted polycyclic aromatic hydrocarbons (PAHs) like this compound is a critical factor in determining their biological activity and potential toxicity. Research into the metabolism of phenanthrene and its alkylated derivatives indicates that the presence and structure of an alkyl group can significantly influence the metabolic pathways.

Studies have shown that alkyl substitution on the phenanthrene molecule tends to shift the primary site of oxidative metabolism from the aromatic ring to the alkyl side chain. d-nb.info For instance, with alkylated phenanthrenes, the intrinsic clearance via alkyl side chain oxidation by human and rat liver microsomes has been found to be significantly greater than via aromatic ring oxidation. d-nb.info While direct metabolic studies on this compound are limited, research on analogous compounds provides insight. For example, the primary metabolites of 2-ethylphenanthrene (B1218790) and 9-ethylphenanthrene (B47781) are 2-(1-hydroxyethyl)phenanthrene and 9-(1-hydroxyethyl)phenanthrene, respectively, indicating hydroxylation on the ethyl group. researchgate.net This suggests a similar pathway for this compound, likely forming 3-(1-hydroxyethyl)phenanthrene.

The formation of dihydrodiols is a well-established metabolic pathway for the parent compound, phenanthrene, which can be metabolized by cytochrome P450 enzymes to form phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol. d-nb.infonih.gov These dihydrodiols can be further metabolized. The formation of dihydrodiol metabolites is catalyzed by cytochrome P450s, which form an epoxide intermediate that is then acted upon by epoxide hydrolase. hyphadiscovery.com For some alkylated phenanthrenes, metabolic activation can occur through a diol-epoxide pathway, as indicated by the detection of tetraols as signature metabolites for 1-methylphenanthrene (B47540) and 9-ethylphenanthrene in human HepG2 cells. nih.govacs.org

Table 1: Potential Metabolites of this compound and Related Compounds

| Compound | Metabolite | Metabolic Pathway |

|---|---|---|

| 2-Ethylphenanthrene | 2-(1-Hydroxyethyl)phenanthrene | Side-chain Hydroxylation |

| 9-Ethylphenanthrene | 9-(1-Hydroxyethyl)phenanthrene | Side-chain Hydroxylation |

| Phenanthrene | Phenanthrene-1,2-dihydrodiol | Aromatic Ring Oxidation |

| Phenanthrene | Phenanthrene-3,4-dihydrodiol | Aromatic Ring Oxidation |

| Phenanthrene | Phenanthrene-9,10-dihydrodiol | Aromatic Ring Oxidation |

Aquatic Toxicity Studies and Endpoints

The assessment of aquatic toxicity is a fundamental component of environmental risk assessment for chemical compounds. europa.eu These studies typically evaluate the effects of a substance on organisms representing different trophic levels, such as algae, invertebrates, and fish, to determine endpoints like the LC50 (the concentration lethal to 50% of the test organisms). europa.euscientificwebjournals.com Standardized test guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are often employed for these assessments. oecd.orgoecd.org

For polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, a key mechanism of toxicity in aquatic vertebrates is the activation of the aryl hydrocarbon receptor (Ahr) signaling pathway. unit.noacs.org The Ahr is a ligand-activated transcription factor that regulates the expression of genes involved in the metabolism of foreign compounds, such as cytochrome P450 1A (cyp1a). unit.noacs.org The activation of this pathway can be mediated by the parent PAH or its metabolites. unit.no

Advanced Analytical and Spectroscopic Characterization of 3 Ethylphenanthrene

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in isolating 3-ethylphenanthrene from intricate matrices, enabling its accurate measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. wikipedia.org It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. wikipedia.org In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. labmanager.com The components of the mixture are then separated based on their different affinities for the stationary phase within the analytical column and their volatility. labmanager.com As the separated compounds, including this compound, elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. wikipedia.org The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification.

For quantitative analysis, specific ions characteristic of this compound are monitored. This approach, known as selected ion monitoring (SIM), significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of the compound. mdpi.com The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. mdpi.com Calibration curves, constructed by analyzing standards of known concentrations, are used to accurately quantify the amount of this compound in unknown samples. mdpi.com GC-MS is widely applied in environmental analysis to detect and quantify PAHs in samples such as water and soil, and in forensic investigations. wikipedia.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and analysis of complex mixtures containing this compound. phenomenex.comopenaccessjournals.com Unlike GC, which is suitable for volatile compounds, HPLC is ideal for separating non-volatile or thermally sensitive compounds. ijsrtjournal.com The principle of HPLC involves passing a liquid sample (mobile phase) through a column packed with a solid adsorbent (stationary phase) under high pressure. ijsrtjournal.com The separation of components is based on their differential partitioning between the mobile and stationary phases. libretexts.org

For the analysis of PAHs like this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). phenomenex.com The more nonpolar a compound is, the more strongly it is retained by the stationary phase, leading to a longer retention time. This allows for the effective separation of different PAHs based on their hydrophobicity. The separated compounds are then detected by a suitable detector, such as a UV-visible or fluorescence detector, which are particularly sensitive for aromatic compounds like phenanthrenes. openaccessjournals.com The high resolution and accuracy of HPLC make it indispensable for the analysis of complex samples in pharmaceutical, environmental, and food science industries. openaccessjournals.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Detailed Compositional Analysis

For extremely complex mixtures, such as crude oil or environmental samples with numerous isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. wiley-vch.deresearchgate.net This technique utilizes two different chromatographic columns with distinct separation mechanisms (e.g., a nonpolar column followed by a polar column). researchgate.net The entire effluent from the first column is subjected to separation on the second column through a modulator, which traps, focuses, and re-injects small fractions of the eluate. researchgate.net

This orthogonal separation approach results in a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second. researchgate.net This greatly increases the peak capacity, allowing for the resolution of co-eluting compounds that would overlap in a one-dimensional GC analysis. nih.gov GCxGC is particularly valuable for the detailed characterization of alkylated PAHs, including the various isomers of ethylphenanthrene, in petroleum products and environmental samples. wiley-vch.desemanticscholar.org The technique provides a much more detailed compositional analysis, which is crucial for source apportionment and geochemical studies. wiley-vch.de

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules.

¹H NMR Spectroscopy : Proton NMR provides detailed information about the number and types of hydrogen atoms in a molecule and their connectivity. savemyexams.com The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the phenanthrene (B1679779) ring system and the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons). The chemical shifts (δ) and coupling patterns of the aromatic protons would be unique to the 3-substitution pattern, allowing for its differentiation from other ethylphenanthrene isomers. savemyexams.com

¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, aliphatic, quaternary). For this compound, distinct signals would be observed for the carbons of the ethyl group and the fourteen carbons of the phenanthrene nucleus. The use of broadband decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. libretexts.org Combining ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the structure of this compound. uobasrah.edu.iq

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Phenanthrenes Note: Exact chemical shifts for this compound require experimental determination. The data below are illustrative based on general principles and data for related compounds.

| Nucleus | Typical Chemical Shift Range (ppm) | Expected Signals for this compound |

|---|---|---|

| ¹H | Aromatic: 7.0 - 9.0 Alkyl (CH₂): ~2.8 Alkyl (CH₃): ~1.3 | Multiple signals in the aromatic region. A quartet for the methylene (-CH₂-) group. A triplet for the methyl (-CH₃) group. |

| ¹³C | Aromatic: 120 - 140 Alkyl (CH₂): ~29 Alkyl (CH₃): ~15 | Multiple signals in the aromatic region. One signal for the methylene (-CH₂-) carbon. One signal for the methyl (-CH₃) carbon. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: From the ethyl group, observed just below 3000 cm⁻¹ (around 2850-2975 cm⁻¹). libretexts.org

Aromatic C=C stretching: In-ring vibrations appearing in the 1450-1600 cm⁻¹ region. libretexts.org

C-H bending: Out-of-plane bending vibrations for the substituted aromatic ring, which are characteristic of the substitution pattern, typically appear in the 650-900 cm⁻¹ region.

While IR spectroscopy can confirm the presence of the aromatic ring and the alkyl substituent, it is generally used in conjunction with NMR and mass spectrometry for complete structural elucidation. uobasrah.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying the electronic transitions within molecules that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. libretexts.orgmsu.edu The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules like this compound, the electronic transitions of primary interest involve the excitation of electrons in π (pi) and n (non-bonding) orbitals to higher energy antibonding π* (pi-star) orbitals. shu.ac.ukslideshare.net

The structure of this compound, a polycyclic aromatic hydrocarbon (PAH), is characterized by a phenanthrene core, which is an extended conjugated π system. Such conjugated systems are known as chromophores, which are the parts of a molecule responsible for absorbing light. msu.eduazooptics.com The presence of multiple fused aromatic rings in this compound results in a delocalized π-electron system. This extended conjugation significantly narrows the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Consequently, the energy required for a π→π* transition is reduced, causing the molecule to absorb light at longer wavelengths compared to less conjugated systems. libretexts.orgmsu.edu The UV-Vis spectrum of a molecule with these characteristics is complex, often showing a series of overlapping absorption bands rather than sharp, distinct peaks. shu.ac.uk This complexity arises from the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk

The key electronic transitions observed in aromatic hydrocarbons like this compound are π→π* transitions. slideshare.net These transitions are typically of high intensity, meaning they have a high molar absorptivity (ε), often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk The specific wavelengths (λmax) of maximum absorbance and the intensity of these absorptions provide a characteristic fingerprint that can aid in the identification and quantification of the compound. The ethyl group attached to the phenanthrene ring acts as an auxochrome, a group that can modify the absorption characteristics of the chromophore, potentially causing slight shifts in the wavelength and intensity of the absorption bands.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Unlike low-resolution mass spectrometry which provides a nominal mass (an integer value), HRMS can measure the 'exact mass' to several decimal places. waters.com This high precision is crucial for determining the elemental composition of an unknown compound or confirming the identity of a known substance like this compound. enovatia.com

The molecular formula of this compound is C₁₆H₁₄. Using the monoisotopic masses of the most abundant isotopes of carbon (¹²C = 12.0000 Da) and hydrogen (¹H = 1.0078 Da), the calculated exact mass of this compound can be determined with high precision. This value is distinct from its nominal mass of 206 Da.

The power of HRMS lies in its ability to distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). For example, another compound might have a nominal mass of 206 Da but a different combination of atoms. An HRMS instrument, with typical mass accuracy in the low parts-per-million (ppm) range, can easily differentiate these by measuring their distinct exact masses. enovatia.comchromatographyonline.com A mass accuracy of < 5 ppm is generally required to confidently confirm a compound's identification. chromatographyonline.com

Modern HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, offer both high resolution (often exceeding 20,000) and high mass accuracy. chromatographyonline.comiitb.ac.in This allows for the generation of an unequivocal molecular formula from the measured exact mass, providing a high degree of certainty in the identification of this compound in complex samples. iitb.ac.in

Table 1: Comparison of Nominal and Exact Mass for this compound

| Feature | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ |

| Nominal Mass | 206 Da |

| Calculated Monoisotopic (Exact) Mass | 206.1096 Da |

Advanced Analytical Approaches for Environmental Monitoring

Polycyclic aromatic hydrocarbons (PAHs), including this compound, are widespread environmental contaminants originating primarily from the incomplete combustion of organic materials, such as fossil fuels. nih.govospar.org Due to their potential carcinogenicity and mutagenicity, monitoring their presence in various environmental matrices like air, water, and soil is of significant importance. nih.govmdpi.com Low molecular weight PAHs, such as those with three rings like phenanthrenes, can exist in the atmosphere in the vapor phase, while higher molecular weight PAHs are more commonly adsorbed onto particulate matter. nih.gov

Advanced analytical methods are essential for the accurate detection and quantification of specific PAHs like this compound, which are often present in complex mixtures at trace levels. toxoer.com Modern environmental analysis typically involves a multi-step process including sample collection, extraction, and instrumental analysis. toxoer.com

The standard approach for analyzing PAHs involves chromatographic separation followed by detection. mdpi.com Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to separate the individual PAH compounds from the complex environmental matrix. mdpi.com

For detection and quantification, mass spectrometry is the preferred technique due to its high sensitivity and selectivity. mdpi.com Specifically, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone for PAH analysis. For even greater certainty and to overcome potential interferences from the sample matrix, High-Resolution Mass Spectrometry (HRMS) is increasingly employed. cloudfront.net The use of GC-HRMS allows for the confident identification of this compound based on its precise retention time and highly accurate mass measurement, minimizing the risk of false positives. chromatographyonline.com

Sample preparation is a critical step to isolate and concentrate the PAHs from the environmental sample before instrumental analysis. Advanced extraction techniques are often utilized to improve efficiency and reduce solvent consumption. These methods include:

Soxhlet Extraction: A classic method for solid samples. toxoer.com

Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase extraction efficiency. toxoer.com

Solid-Phase Extraction (SPE): A versatile technique for cleaning up and concentrating analytes from liquid samples. mdpi.com

These advanced analytical workflows, combining efficient extraction with powerful separation and high-resolution detection, enable the reliable monitoring of this compound and other PAHs in the environment, which is crucial for assessing human exposure and ecosystem health. mdpi.commdpi.com

Computational Chemistry and Theoretical Studies of 3 Ethylphenanthrene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying organic molecules. nrel.gov DFT methods are widely used to calculate the electronic structure of molecules, providing a balance between accuracy and computational cost. nrel.govossila.com These calculations can optimize the molecular geometry of 3-ethylphenanthrene and determine various electronic and chemical properties. scielo.org.mx

The electronic structure of a molecule is fundamental to its chemical behavior. Key components of this structure are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com

For conjugated π-systems like this compound, the electrons in the π orbitals are delocalized across the aromatic rings. libretexts.org An electron can be excited from the HOMO to the LUMO upon absorbing light, leading to an electronic transition. ossila.comlibretexts.org DFT calculations can precisely determine the energies of these orbitals for this compound, which helps in understanding its reactivity and potential applications in organic electronics. ossila.comscielo.org.mx Global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can also be derived from HOMO and LUMO energies. rsc.org

| Property | Description | Significance for this compound |